molecular formula C16H16N2O10S2 B14497230 Benzeneaulfonic acid, 2-nitro-, 1,4-butanediyl ester CAS No. 64704-15-0

Benzeneaulfonic acid, 2-nitro-, 1,4-butanediyl ester

Cat. No.: B14497230
CAS No.: 64704-15-0
M. Wt: 460.4 g/mol
InChI Key: RYSYMYKHYDFYNP-UHFFFAOYSA-N
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Preparation Methods

The synthesis of Benzeneaulfonic acid, 2-nitro-, 1,4-butanediyl ester involves several steps, typically starting with the nitration of benzene to introduce the nitro group. This is followed by sulfonation to add the sulfonic acid group. The final step involves esterification with 1,4-butanediol to form the ester linkage. Industrial production methods may vary, but they generally follow similar synthetic routes with optimized reaction conditions to maximize yield and purity.

Chemical Reactions Analysis

Benzeneaulfonic acid, 2-nitro-, 1,4-butanediyl ester undergoes various chemical reactions, including:

    Oxidation: The nitro groups can be reduced to amines under specific conditions.

    Reduction: The nitro groups can be reduced to amines using reducing agents such as hydrogen gas in the presence of a catalyst.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, where substituents replace hydrogen atoms on the benzene ring. Common reagents used in these reactions include hydrogen gas, catalysts like palladium or platinum, and electrophiles for substitution reactions. Major products formed from these reactions include amines and substituted aromatic compounds.

Scientific Research Applications

Benzeneaulfonic acid, 2-nitro-, 1,4-butanediyl ester has several scientific research applications:

    Chemistry: It is used as a reagent in organic synthesis and as an intermediate in the production of other complex molecules.

    Biology: It is studied for its potential biological activity and interactions with various biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

    Industry: It is used in the manufacture of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of Benzeneaulfonic acid, 2-nitro-, 1,4-butanediyl ester involves its interaction with molecular targets such as enzymes and receptors. The nitro groups can undergo reduction to form reactive intermediates that interact with biological molecules, leading to various biochemical effects. The sulfonate groups enhance the compound’s solubility and facilitate its transport within biological systems.

Comparison with Similar Compounds

Benzeneaulfonic acid, 2-nitro-, 1,4-butanediyl ester can be compared with similar compounds such as:

  • Benzenesulfonic acid, 2-nitro-, 1,2-ethenediyl ester
  • Benzenesulfonic acid, 2-nitro-, 1,3-propanediyl ester These compounds share similar structural features but differ in the length and type of the ester linkage. The unique combination of nitro and sulfonate groups in this compound gives it distinct chemical and biological properties.

Properties

CAS No.

64704-15-0

Molecular Formula

C16H16N2O10S2

Molecular Weight

460.4 g/mol

IUPAC Name

4-(2-nitrophenyl)sulfonyloxybutyl 2-nitrobenzenesulfonate

InChI

InChI=1S/C16H16N2O10S2/c19-17(20)13-7-1-3-9-15(13)29(23,24)27-11-5-6-12-28-30(25,26)16-10-4-2-8-14(16)18(21)22/h1-4,7-10H,5-6,11-12H2

InChI Key

RYSYMYKHYDFYNP-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)[N+](=O)[O-])S(=O)(=O)OCCCCOS(=O)(=O)C2=CC=CC=C2[N+](=O)[O-]

Origin of Product

United States

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